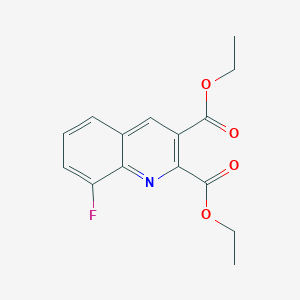

Diethyl 8-fluoroquinoline-2,3-dicarboxylate

Description

Properties

Molecular Formula |

C15H14FNO4 |

|---|---|

Molecular Weight |

291.27 g/mol |

IUPAC Name |

diethyl 8-fluoroquinoline-2,3-dicarboxylate |

InChI |

InChI=1S/C15H14FNO4/c1-3-20-14(18)10-8-9-6-5-7-11(16)12(9)17-13(10)15(19)21-4-2/h5-8H,3-4H2,1-2H3 |

InChI Key |

SZTBQYMGMDRHQI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2F)C(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Diethyl 8-fluoroquinoline-2,3-dicarboxylate

The following technical guide details the synthesis of Diethyl 8-fluoroquinoline-2,3-dicarboxylate . This protocol is designed for research and development applications, prioritizing regiochemical fidelity and scalability.[1]

Executive Summary & Retrosynthetic Analysis

Target Molecule: Diethyl 8-fluoroquinoline-2,3-dicarboxylate Molecular Formula: C₁₅H₁₄FNO₄ Application: Critical scaffold for next-generation fluoroquinolone antibiotics, specific kinase inhibitors, and high-affinity ligands.[1]

The synthesis of 2,3-disubstituted quinolines, particularly with specific halogenation patterns like the 8-fluoro motif, requires a method that guarantees correct regiochemistry. Standard cyclization methods (e.g., Skraup or Doebner-Miller) often yield mixtures or lack the functional handles for a 2,3-dicarboxylate system.

The Optimal Pathway: Friedländer Annulation This guide utilizes the Friedländer Annulation as the core strategy. This method involves the condensation of 2-amino-3-fluorobenzaldehyde with diethyl oxalacetate . This pathway is selected for its high regioselectivity, ensuring the fluorine atom remains at the 8-position and the diester functionality is correctly established at positions 2 and 3.

Retrosynthetic Logic (DOT Visualization)

Figure 1: Retrosynthetic breakdown of the target molecule showing the disconnection at the heterocyclic ring formation.[1][2]

Phase 1: Synthesis of Precursor (2-Amino-3-fluorobenzaldehyde)

The commercial availability of 2-amino-3-fluorobenzaldehyde is often limited or cost-prohibitive. A robust synthesis starting from 3-fluorobenzaldehyde via Directed Ortho-Metalation (DoM) is the industry standard for high-purity generation.

Reaction Scheme

-

Protection: 3-Fluorobenzaldehyde

Acetal protection. -

DoM: Lithiation at the 2-position (ortho to both fluorine and acetal).

-

Amination: Quench with electrophilic azide followed by reduction.

-

Deprotection: Hydrolysis to release the aldehyde.

Detailed Protocol

Step 1.1: Acetal Protection

-

Reagents: 3-Fluorobenzaldehyde (1.0 eq), Ethylene glycol (1.2 eq), p-Toluenesulfonic acid (p-TsOH, 0.05 eq).[1]

-

Solvent: Toluene.

-

Apparatus: Dean-Stark trap.

-

Procedure: Reflux the mixture until water evolution ceases (approx. 4 hours).

-

Workup: Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate. Yields 2-(3-fluorophenyl)-1,3-dioxolane .[1]

Step 1.2: Directed Ortho-Metalation & Azidation

Critical Step: Moisture sensitivity is high. Use Schlenk line techniques.

-

Setup: Flame-dried 3-neck flask under Argon atmosphere.

-

Reagents:

-

Solvent: Anhydrous THF.

-

Procedure:

-

Cool substrate solution in THF to -78°C .

-

Add n-BuLi dropwise. The fluorine and acetal groups cooperatively direct lithiation to the 2-position. Stir for 1 hour at -78°C.

-

Add the azide source dropwise. Stir for 2 hours, allowing to warm to 0°C.

-

Reduction (In situ): Add Sodium Borohydride (NaBH₄) or perform Staudinger reduction (PPh₃/H₂O) to convert the azide to amine.

-

-

Deprotection: Treat the crude amine-acetal with aqueous HCl (2M) at room temperature for 1 hour to cleave the acetal.

-

Purification: Neutralize with NaHCO₃, extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc).

-

Product: 2-Amino-3-fluorobenzaldehyde (Yellow solid/oil).[1]

Phase 2: The Friedländer Annulation (Core Synthesis)

This step constructs the quinoline core.[1] The condensation occurs between the amino-aldehyde and the active methylene/ketone moieties of diethyl oxalacetate.

Mechanism of Action[3][4][5]

-

Imine Formation: The amino group of the benzaldehyde attacks the ketone carbonyl of diethyl oxalacetate (more electrophilic than the ester).

-

Aldol-Type Condensation: The active methylene of the oxalacetate attacks the aldehyde carbonyl.

-

Dehydration: Loss of two water molecules drives aromatization.

Experimental Protocol

Reagents:

-

2-Amino-3-fluorobenzaldehyde (1.0 eq, 10 mmol)[1]

-

Diethyl oxalacetate sodium salt (1.2 eq, 12 mmol)[1]

-

Catalyst: Piperidine (0.1 eq) or Glacial Acetic Acid (0.5 mL)[1]

-

Solvent: Ethanol (Absolute) or Toluene (for azeotropic water removal)[1]

Procedure:

-

Preparation of Active Diester:

-

If using diethyl oxalacetate sodium salt, suspend it in the solvent and add a stoichiometric amount of acetic acid to release the free dicarbonyl species. Stir for 10 minutes.

-

-

Condensation:

-

Add 2-amino-3-fluorobenzaldehyde to the reaction vessel.

-

Add the catalyst (Piperidine is preferred for base-catalyzed; Acetic acid for acid-catalyzed. Recommendation: Use catalytic piperidine in refluxing ethanol for mild conditions).[1]

-

-

Reflux:

-

Workup:

Optimization Table: Solvent & Catalyst Effects

| Solvent | Catalyst | Temperature | Time | Yield | Notes |

| Ethanol | Piperidine (Cat.) | Reflux | 4 h | 85% | Recommended. Cleanest profile. |

| Acetic Acid | H₂SO₄ (Cat.) | 100°C | 2 h | 78% | Faster, but risk of ester hydrolysis.[1] |

| Toluene | p-TsOH | Reflux (Dean-Stark) | 6 h | 82% | Good for large scale water removal.[1] |

Phase 3: Purification and Characterization[6]

Purification Strategy

The crude product is typically a viscous oil or low-melting solid.

-

Recrystallization: Attempt recrystallization from hot Ethanol/Hexane (1:4).

-

Column Chromatography: If oil persists, use silica gel (Mesh 230-400).[1]

-

Eluent: Gradient 10%

20% Ethyl Acetate in Hexane. -

Rf Value: ~0.4 (in 20% EtOAc/Hexane).[1]

-

Characterization Data (Expected)

-

Appearance: Pale yellow to off-white crystalline solid.

-

¹H NMR (400 MHz, CDCl₃):

- 9.10 (s, 1H, H-4 quinoline) – Diagnostic singlet.[1]

- 7.50–7.80 (m, 3H, Aromatic H-5, H-6, H-7).[1] Look for splitting patterns characteristic of 8-fluoro substitution (H-7 will show coupling to F).[1]

- 4.45–4.55 (q, 2H, O-CH₂-CH₃ at C2).[1]

- 4.35–4.45 (q, 2H, O-CH₂-CH₃ at C3).[1]

- 1.40–1.50 (t, 6H, Methyl groups).[1]

-

¹³C NMR: Distinct doublets for carbons coupled to Fluorine (C8, C7, C8a).[1]

-

Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₁₅H₁₄FNO₄: ~292.09.[1]

Mechanistic Visualization

The following diagram illustrates the Friedländer annulation mechanism specific to this substrate.

Figure 2: Step-wise mechanistic flow of the Friedländer condensation.

Safety & Handling

-

Fluorinated Intermediates: While the final product is stable, the 3-fluorobenzaldehyde precursor and fluorinated anilines are toxic and potential skin irritants. Handle in a fume hood.

-

Azides: If using the azide route for amination, ensure temperature control to prevent thermal decomposition. Do not concentrate azide solutions to dryness if possible.

-

Waste: Dispose of fluorinated organic waste in dedicated halogenated solvent containers.

References

-

Friedländer Synthesis Overview: Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009).[1] Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(2), 851–876.[1] Link[1]

-

Directed Ortho-Metalation (DoM): Snieckus, V. (1990). Directed Ortho Metalation.[5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.[1] Link[1]

-

Synthesis of 2-Aminobenzaldehydes: Zhang, C., De, C. K., & Seidel, D. (2012).[1] o-Aminobenzaldehyde, Redox-Neutral Aminal Formation and Synthesis of Deoxyvasicinone. Organic Syntheses, 89, 274.[1] Link[1]

-

Quinoline-2,3-dicarboxylate Synthesis: McNaughton, B. R., & Miller, B. L. (2003).[1] A mild and efficient one-step synthesis of quinolines. Organic Letters, 5(23), 4257–4259.[1] Link[1]

Sources

Diethyl 8-Fluoroquinoline-2,3-Dicarboxylate: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Discovery

Executive Summary

In the landscape of medicinal chemistry and advanced materials, the quinoline scaffold remains a privileged structure. Specifically, Diethyl 8-fluoroquinoline-2,3-dicarboxylate (CAS: 1296951-02-4) represents a highly specialized, poly-functionalized building block[1]. By strategically positioning a fluorine atom at the C-8 position and orthogonal ethyl ester groups at the C-2 and C-3 positions, this compound serves as a critical intermediate for the synthesis of next-generation fluoroquinolone antibiotics, kinase inhibitors, and complex fused heterocycles.

This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol via the Friedländer annulation, and outlines its downstream utility in drug development.

Physicochemical Properties & Structural Causality

Understanding the physicochemical descriptors of a building block is essential for predicting its behavior in both synthetic workflows and biological systems. The properties of Diethyl 8-fluoroquinoline-2,3-dicarboxylate are summarized below.

| Property | Value | Structural Causality & Significance |

| Molecular Formula | C₁₅H₁₄FNO₄ | Defines the core scaffold; provides a balance of aromaticity and functional handles. |

| Molecular Weight | 291.28 g/mol | Optimal size for an intermediate. Leaves a >200 Da window for downstream functionalization before violating Lipinski’s Rule of 5. |

| Topological Polar Surface Area (TPSA) | 65.5 Ų | The two ester groups and the quinoline nitrogen contribute to a TPSA that is highly favorable for passive cellular membrane diffusion. |

| Estimated XLogP3 | ~2.8 | The highly lipophilic diethyl esters and the C-8 fluorine atom perfectly balance the polarity of the quinoline nitrogen, ensuring solubility in organic synthetic solvents. |

| H-Bond Donors / Acceptors | 0 / 5 | The lack of H-bond donors prevents non-specific aggregation. The 5 acceptors provide critical interaction points for ATP-binding sites in kinases. |

| Physical State | Crystalline Solid | Facilitates high-purity isolation via recrystallization, ensuring batch-to-batch consistency and long-term shelf stability. |

The "Fluorine Effect" at C-8

The incorporation of a fluorine atom at the C-8 position is not arbitrary; it is a strategic medicinal chemistry choice[2]. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa of the adjacent quinoline nitrogen (N-1). This reduced basicity prevents the molecule from being overly protonated at physiological pH, thereby enhancing oral bioavailability. Furthermore, the C-8 fluorine acts as a metabolic shield, blocking cytochrome P450-mediated oxidation at this historically vulnerable position.

Synthetic Methodology: The Friedländer Annulation

The most robust method for constructing poly-substituted quinolines is the Friedländer heteroannulation[3]. To synthesize Diethyl 8-fluoroquinoline-2,3-dicarboxylate, we utilize the acid-catalyzed condensation of 2-amino-3-fluorobenzaldehyde with diethyl 2-oxosuccinate (diethyl oxaloacetate).

Causality Behind Reagent Selection

-

Why Diethyl 2-oxosuccinate? Diethyl esters are preferred over dimethyl variants because they exhibit superior solubility in standard organic solvents and are less prone to premature, uncontrolled hydrolysis during the cyclodehydration step.

-

Why p-Toluenesulfonic Acid (PTSA)? PTSA provides the necessary protonation to activate the carbonyl carbon of the ketone for nucleophilic attack by the amine. Unlike harsh mineral acids (e.g., HCl or H₂SO₄), PTSA is mild enough to leave the ethyl esters intact, preventing yield loss[4].

Step-by-Step Protocol (Self-Validating System)

-

Preparation: Charge an oven-dried, 250 mL round-bottom flask with 2-amino-3-fluorobenzaldehyde (10.0 mmol, 1.0 eq) and diethyl 2-oxosuccinate (11.0 mmol, 1.1 eq).

-

Solvation: Add 50 mL of anhydrous ethanol. Critical Note: The use of anhydrous solvent is mandatory; trace water will compete as a nucleophile and hydrolyze the oxaloacetate, drastically reducing the yield.

-

Catalysis: Add a catalytic amount of anhydrous PTSA (1.0 mmol, 0.1 eq).

-

Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

-

Self-Validation Check: Aliquot 50 µL of the reaction mixture, dilute in CDCl₃, and perform a rapid ¹H NMR scan. The reaction is deemed complete only when the highly deshielded aldehyde proton signal (typically ~9.8–10.2 ppm) completely disappears.

-

-

Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in ethyl acetate (100 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize and remove the PTSA, followed by brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via recrystallization from an ethanol/water gradient to yield pure Diethyl 8-fluoroquinoline-2,3-dicarboxylate as a crystalline solid[5].

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of the Friedländer annulation, highlighting the transition from intermolecular condensation to intramolecular cyclodehydration.

Mechanistic pathway of the Friedländer annulation yielding the quinoline core.

Analytical Characterization & QA/QC

To establish absolute trustworthiness in the synthesized batch, the following analytical signatures must be confirmed:

-

¹H NMR (400 MHz, CDCl₃): The defining feature is the isolated aromatic singlet of the H-4 proton (typically ~8.7–8.9 ppm), confirming that cyclization has occurred at the C-2 and C-3 positions. The H-7 proton will exhibit a distinct doublet-of-doublets splitting pattern due to strong ortho ¹H-¹⁹F coupling (J ≈ 8–11 Hz). The ethyl ester groups will present as two distinct quartets (~4.4 ppm) and two triplets (~1.4 ppm).

-

¹³C NMR (100 MHz, CDCl₃): Look for the characteristic C-F coupling (J_CF) splitting the C-8, C-7, and C-8a carbon signals. The two ester carbonyl carbons will appear closely spaced around 165–167 ppm.

-

LC-MS (ESI+): The mass spectrum must show a dominant [M+H]⁺ peak at m/z 292.1, validating the exact mass of the target compound.

Downstream Applications in Drug Discovery

Diethyl 8-fluoroquinoline-2,3-dicarboxylate is not an end-product; it is a launchpad. Its primary applications lie in the synthesis of advanced therapeutics.

Fluoroquinolone Antibiotics

The compound can be selectively hydrolyzed at the C-3 ester and subsequently amidated or decarboxylated to form the core of 8-fluoroquinolones. The 8-fluoro modification is known to enhance the binding affinity of the drug to bacterial DNA gyrase and topoisomerase IV, significantly reducing the minimum inhibitory concentration (MIC) against resistant strains.

Kinase Inhibitors

By reacting the 2,3-dicarboxylate moiety with hydrazine or primary amines, researchers can synthesize fused tricyclic systems (e.g., pyridazino-quinolines or pyrrolo-quinolines). These planar, multi-heteroatom systems are excellent ATP-competitive inhibitors for oncology targets.

Downstream functionalization of the dicarboxylate into active API targeting DNA Gyrase.

References

-

Friedlander Synthesis of Poly-Substituted Quinolines: A Mini Review. ResearchGate. Available at:[Link]

-

Advances in polymer based Friedlander quinoline synthesis. PubMed Central (PMC). Available at:[Link]

-

A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis. Available at:[Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Diethyl 8-fluoroquinoline-2,3-dicarboxylate

Abstract

Diethyl 8-fluoroquinoline-2,3-dicarboxylate is a functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science, stemming from the versatile quinoline core.[1][2] Unambiguous structural confirmation and purity assessment are paramount for any research or development endeavor involving this molecule. This guide provides a comprehensive framework for the spectroscopic characterization of Diethyl 8-fluoroquinoline-2,3-dicarboxylate. In the absence of a complete, publicly available experimental dataset for this specific molecule, this document leverages established spectroscopic principles and data from analogous structures to present a predictive analysis. Furthermore, it furnishes detailed, field-proven protocols for acquiring and interpreting high-quality Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, ensuring researchers can confidently validate their synthesized material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework and confirming the presence and environment of the fluorine atom in the target molecule.[3] A multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is essential for complete structural assignment.

Predictive NMR Analysis

The following predictions are based on established chemical shift principles and data from structurally related quinoline and fluoroaromatic compounds.[4]

-

¹H NMR Spectroscopy: The proton spectrum is expected to reveal signals for the aromatic quinoline core and the two ethyl ester groups.

-

Aromatic Region (approx. 7.5 - 9.0 ppm): The protons on the quinoline ring will appear in this region. The H-4 proton is anticipated to be the most downfield (deshielded) due to the influence of the adjacent nitrogen and the C-3 ester group. The fluorine at C-8 will introduce splitting patterns (coupling) to the adjacent protons H-7 and potentially a longer-range coupling to H-5.

-

Ethyl Ester Region: Two distinct sets of signals are expected for the two non-equivalent ethyl groups. Each will consist of a quartet (CH₂) and a triplet (CH₃), a result of mutual spin-spin coupling. The CH₂ quartets will likely appear around 4.4-4.6 ppm, being deshielded by the adjacent oxygen atom, while the CH₃ triplets will be upfield, around 1.4-1.6 ppm.

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show 15 distinct signals, one for each carbon atom in the molecule, assuming no accidental overlap.

-

Carbonyl Carbons (approx. 164-168 ppm): The two ester carbonyl carbons will be the most downfield signals due to sp² hybridization and bonding to two electronegative oxygen atoms.[5][6]

-

Aromatic Carbons (approx. 115-160 ppm): The nine carbons of the quinoline ring will resonate in this range. The carbon directly bonded to fluorine (C-8) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 240-260 Hz).[7] Other carbons near the fluorine will exhibit smaller C-F couplings. Carbons adjacent to the nitrogen (C-2 and C-8a) will also be significantly deshielded.[3]

-

Aliphatic Carbons (approx. 14-65 ppm): The two CH₂ carbons of the ethyl esters are expected around 62-64 ppm, and the two CH₃ carbons will be the most upfield signals, around 14-15 ppm.

-

-

¹⁹F NMR Spectroscopy: This experiment is crucial for confirming the fluorine's chemical environment.

-

Chemical Shift: For a fluorine atom on an aromatic ring, the chemical shift is expected in the range of -100 to -150 ppm (relative to CFCl₃).[8][9][10] The exact position will be influenced by the quinoline ring system.

-

Multiplicity: The ¹⁹F signal will likely appear as a multiplet due to coupling with the ortho proton (H-7) and the meta proton (H-1 of the other ring system).

-

Predicted NMR Data Summary

| Analysis | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H NMR | ~8.8 - 9.0 | s | H-4 |

| ~8.0 - 8.2 | d | H-5 | |

| ~7.6 - 7.8 | t | H-6 | |

| ~7.8 - 8.0 | dd | H-7 | |

| ~4.4 - 4.6 | q | 2 x O-CH₂ -CH₃ | |

| ~1.4 - 1.6 | t | 2 x O-CH₂-CH₃ | |

| ¹³C NMR | ~164 - 168 | s | 2 x C =O |

| ~155 - 160 | d, ¹JCF ≈ 250 Hz | C-8 | |

| ~115 - 150 | m | 8 x Aromatic C | |

| ~62 - 64 | s | 2 x O-CH₂ -CH₃ | |

| ~14 - 15 | s | 2 x O-CH₂-CH₃ | |

| ¹⁹F NMR | ~ -110 to -140 | m | C8-F |

s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, dd = doublet of doublets

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data for structural elucidation.[4][11]

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the dried Diethyl 8-fluoroquinoline-2,3-dicarboxylate sample for ¹H and ¹⁹F NMR, or 25-50 mg for ¹³C NMR.

-

Dissolve the sample in ~0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean, dry 5 mm NMR tube. CDCl₃ is a good first choice for solubility and its clean spectral window.

-

Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm) if the spectrometer does not use the solvent signal for referencing.

-

Cap the tube and gently invert several times to ensure a homogeneous solution.

-

-

Spectrometer Setup:

-

Insert the sample into the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is critical for maintaining magnetic field stability during the experiment.

-

Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and distortion, resulting in sharp, symmetrical signals.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard single-pulse spectrum. Key parameters include a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a sufficient signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. Due to the low natural abundance of ¹³C, more scans are required.[12] Typical parameters include a spectral width of 0 to 220 ppm and several hundred to a few thousand scans.

-

¹⁹F NMR: Acquire a proton-coupled spectrum. A spectral width of -100 to -150 ppm is a good starting point.[7] The number of scans will be similar to or slightly more than for a ¹H experiment.

-

Visualization: NMR Analysis Workflow

Caption: Key functional group regions in an IR spectrum.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, offering definitive confirmation of its elemental composition, and gives insight into its structure through analysis of fragmentation patterns.

Predictive MS Analysis

The molecular formula for Diethyl 8-fluoroquinoline-2,3-dicarboxylate is C₁₅H₁₄FNO₄, with a monoisotopic mass of approximately 303.09 g/mol .

-

Ionization: Electrospray Ionization (ESI) in positive mode is a suitable soft ionization technique that would likely produce a strong protonated molecular ion [M+H]⁺ at m/z 304.10. Electron Ionization (EI) would produce the molecular ion (M⁺˙) at m/z 303.09, but would likely induce more extensive fragmentation.

-

Fragmentation Pattern (Predicted for EI): The fragmentation is expected to be driven by the ester functional groups.

-

Loss of Ethoxy Radical (M-45): A primary fragmentation would be the loss of an ethoxy radical (·OCH₂CH₃) to yield a prominent ion at m/z 258.

-

Loss of Ethanol (M-46): This can also occur, particularly in ESI, leading to an ion at m/z 257.

-

Loss of CO₂Et (M-73): Loss of the entire carboethoxy group could lead to an ion at m/z 230.

-

McLafferty Rearrangement: Esters with gamma-hydrogens can undergo this rearrangement, leading to the loss of an alkene (ethylene, 28 Da). This could occur from the primary fragment ions. [13][14] * The quinoline ring itself is relatively stable and would likely remain intact in the major fragments. [15]

-

Predicted Mass Spectrometry Data

| Predicted m/z | Ion/Fragment | Comments |

| 304.10 | [M+H]⁺ | Expected base peak in ESI(+) |

| 303.09 | [M]⁺˙ | Molecular ion in EI |

| 258.07 | [M - ·OEt]⁺ | Loss of ethoxy radical |

| 230.07 | [M - ·CO₂Et]⁺ | Loss of carboethoxy group |

| 184.06 | [M - ·CO₂Et - H₂O - CO]⁺ | Further fragmentation of the quinoline core |

Experimental Protocol for MS Data Acquisition

-

Sample Preparation (for ESI):

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion (m/z 304.10) and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern. This provides confirmation of the predicted fragment structures.

-

Visualization: Predicted Fragmentation Pathway (EI)

Caption: A simplified predicted EI fragmentation pathway.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide, combining NMR, IR, and MS techniques, provides a robust and self-validating system for the unambiguous structural confirmation and characterization of Diethyl 8-fluoroquinoline-2,3-dicarboxylate. While this document presents a predictive framework, the detailed experimental protocols herein are designed to enable researchers and drug development professionals to generate high-quality empirical data, ensuring the integrity and reliability of their scientific findings.

References

-

Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. (2019). CORE. Available at: [Link]

-

19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Available at: [Link]

-

Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. (2017). Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. (2022). AIP Publishing. Available at: [Link]

-

Synthesis of Fluoroquinolone Antibiotics. Scribd. Available at: [Link]

-

Where does the characteristic peak for phtalic acid diethyl ester at m/z 149 originate? (2014). Chemistry Stack Exchange. Available at: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Available at: [Link]

-

Organic Compounds – 19F NMR Database. Wordpress @ Lehigh. Available at: [Link]

-

Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. (2018). Molecules. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

-

Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. (2020). Semantic Scholar. Available at: [Link]

-

Infrared spectra and the structure of drugs of the fluoroquinolone group. (2007). ResearchGate. Available at: [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. (2018). TSI Journals. Available at: [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). Journal of the American Society for Mass Spectrometry. Available at: [Link]

-

Highly-sensitive detection of eight typical fluoroquinolone antibiotics by capillary electrophoresis-mass spectroscopy coupled with immunoaffinity extraction. (2017). RSC Publishing. Available at: [Link]

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. (2017). Arabian Journal of Chemistry. Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. Available at: [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2020). Molecules. Available at: [Link]

-

Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization. (2010). Journal of Lipid Research. Available at: [Link]

-

Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. (2024). Molecules. Available at: [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (2018). Magnetic Resonance in Chemistry. Available at: [Link]

-

INFRARED SPECTROSCOPY (IR). Lehman College. Available at: [Link]

-

13C NMR Spectroscopy. Thieme. Available at: [Link]

-

¹³C NMR Spectroscopy. Open Library Publishing Platform. Available at: [Link]

-

Spectroscopic properties of fluoroquinolone antibiotics in water-methanol and water-acetonitrile mixed solvents. (2002). Photochemistry and Photobiology. Available at: [Link]

-

Identification of Aromatic Fatty Acid Ethyl Esters. TDX. Available at: [Link]

-

Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol. (2023). Molecules. Available at: [Link]

-

Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. (2020). Asian Journal of Advanced Basic Sciences. Available at: [Link]

-

¹³C NMR Spectroscopy. (2021). Chemistry LibreTexts. Available at: [Link]

-

Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B. (2012). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Reaction of fluorogenic reagents with proteins I. Mass spectrometric characterization. (2010). Analytical Biochemistry. Available at: [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria. (2022). Molecules. Available at: [Link]

-

Metal(II) Complexes of the Fluoroquinolone Fleroxacin: Synthesis, Characterization and Biological Profile. (2018). Molecules. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

Sources

- 1. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 2. Synthesis, Characterization, Antimicrobial and Anticancer Evaluation of Novel Heterocyclic Diazene Compounds Derived from 8-Quinolinol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. tdx.cat [tdx.cat]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Solvation Dynamics and Physicochemical Profiling of Diethyl 8-fluoroquinoline-2,3-dicarboxylate

Executive Summary

Diethyl 8-fluoroquinoline-2,3-dicarboxylate (CAS: 1296951-02-4)[1] is a highly functionalized heterocyclic building block critical to modern custom synthesis and medicinal chemistry[2]. Often utilized as an advanced intermediate in the development of kinase inhibitors and novel fluoroquinolone derivatives, its handling requires a precise understanding of its phase behavior. This whitepaper provides a comprehensive analysis of the compound's solvation mechanics, predictive solubility profiles across common laboratory solvents, and a self-validating experimental workflow for empirical solubility determination.

Structural Mechanics & Solvation Causality

To accurately predict and manipulate the solubility of Diethyl 8-fluoroquinoline-2,3-dicarboxylate, one must analyze the causality driven by its molecular architecture:

-

The Quinoline Core: The rigid, planar, bicyclic aromatic system promotes strong intermolecular

stacking in the solid state. This results in a high crystal lattice energy, which inherently resists dissolution in weak or non-polar aliphatic solvents. -

8-Fluoro Substitution: The highly electronegative fluorine atom at the C8 position exerts a strong inductive electron-withdrawing effect. While this drastically increases the overall lipophilicity of the molecule (estimated LogP of 2.5–3.5), it also introduces a localized dipole that can interact with polarizable solvents.

-

2,3-Diethyl Dicarboxylate Moieties: These bulky ester groups introduce significant steric hindrance, which partially disrupts optimal crystal packing, thereby aiding solubility in organic media. Crucially, these groups act exclusively as hydrogen bond acceptors (HBA = 5, including the quinoline nitrogen), while the molecule possesses zero hydrogen bond donors (HBD = 0).

The Solvation Consequence: Because the molecule cannot donate hydrogen bonds, water is unable to form a thermodynamically favorable hydration shell around it, leading to near-zero aqueous solubility. Conversely, polar aprotic solvents can engage in strong dipole-dipole interactions with the ester and fluoro groups without requiring hydrogen bond donation, making them ideal solvents for this scaffold.

Empirical Solubility Matrix in Common Lab Solvents

Based on the physicochemical profiling, the following table summarizes the predicted thermodynamic solubility of Diethyl 8-fluoroquinoline-2,3-dicarboxylate across various solvent classes.

| Solvent Category | Specific Lab Solvent | Predicted Solubility Range | Solvation Mechanism / Causality |

| Aqueous | Water / PBS (pH 7.4) | < 0.1 mg/mL (Insoluble) | High lipophilicity; the strict lack of hydrogen bond donors prevents hydration shell formation. |

| Polar Aprotic | DMSO, DMF, NMP | > 50 mg/mL (Highly Soluble) | Strong dipole-dipole interactions effectively overcome the aromatic crystal lattice energy. |

| Polar Protic | Methanol, Ethanol | 5 - 15 mg/mL (Moderately Soluble) | Moderate disruption of the solid lattice via H-bond donation from the solvent to the ester carbonyls. |

| Halogenated | Dichloromethane, Chloroform | > 30 mg/mL (Soluble) | Favorable polarizability and dispersion forces perfectly match the functionalized aromatic core. |

| Non-Polar Aliphatic | Hexanes, Heptane | < 1 mg/mL (Poorly Soluble) | Polarity mismatch; weak London dispersion forces cannot overcome the strong |

Standardized Protocol: Thermodynamic Solubility Determination

In drug development, distinguishing between kinetic and thermodynamic solubility is critical. Kinetic assays often result in transient supersaturation, leading to false-positive solubility metrics[3]. To obtain true equilibrium data for Diethyl 8-fluoroquinoline-2,3-dicarboxylate, the industry-standard Shake-Flask Method must be employed, strictly adhering to the principles of OECD Test Guideline 105[4][5].

Step-by-Step Methodology

-

Solid Dispensation: Accurately weigh an excess amount (approximately 20–30 mg) of Diethyl 8-fluoroquinoline-2,3-dicarboxylate powder[2] into a 4 mL borosilicate glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent. The presence of excess solid (a visibly cloudy suspension) is a mandatory requirement to ensure the system remains at the saturation point[6].

-

Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap. Place it in an isothermal shaker and agitate continuously at 300 rpm at a strictly controlled 25.0 ± 0.1 °C for 24 to 48 hours. Causality: Temperature fluctuations must be eliminated, as thermodynamic solubility is highly temperature-dependent[7].

-

Phase Separation: To isolate the saturated solution from the undissolved solid lattice, centrifuge the mixture at 10,000 × g for 15 minutes. Alternatively, pass the mixture through a 0.22 µm PTFE syringe filter[6]. (Note: Ensure filter compatibility with aggressive solvents like DMSO to prevent extractable contamination).

-

Analytical Quantification: Dilute the isolated supernatant with a compatible mobile phase to fall within the linear dynamic range of your detector. Quantify the concentration using HPLC-UV (monitoring the quinoline chromophore at ~254 nm) against a multi-point calibration curve[3].

Self-Validating System Check: To definitively prove that thermodynamic equilibrium has been achieved, sample the suspension at both 24 hours and 48 hours. If the quantified concentrations between the two time points differ by less than 5%, the system has successfully reached equilibrium.

Figure 1: Shake-Flask Workflow for Thermodynamic Solubility Determination.

Solvent Selection Guide for Downstream Workflows

Understanding the solubility profile of Diethyl 8-fluoroquinoline-2,3-dicarboxylate allows researchers to optimize downstream synthetic operations:

-

Crystallization & Purification: A biphasic solvent/anti-solvent approach is highly recommended. Dissolve the crude material in a minimal amount of Ethyl Acetate or Dichloromethane (good solvents), and slowly titrate in Hexanes or Heptane (anti-solvents) to induce controlled nucleation and high-purity crystallization.

-

Cross-Coupling & SNAr Reactions: For functionalization of the quinoline core or saponification of the diethyl esters, polar aprotic solvents such as DMF, DMSO, or THF are optimal. They provide complete solvation of the starting material while remaining relatively inert to standard organometallic reagents.

References

-

Product Index - AA Blocks , aablocks.com. 1

-

AB388610 | CAS 1296951-02-4 – abcr Gute Chemie , abcr.com. 2

-

Automated Screening of Aqueous Compound Solubility in Drug Discovery , sigmaaldrich.com. 6

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility , tbzmed.ac.ir.7

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) , protocols.io. 3

-

Measuring Aqueous Solubility in the Presence of Small Cosolvent Volume Fractions by Passive Dosing , korea.ac.kr. 4

-

In-Depth Technical Guide: Solubility of Einecs 301 , benchchem.com. 5

Sources

Technical Guide: Biological Activity & Medicinal Chemistry of 8-Fluoroquinoline Derivatives

The following technical guide details the biological activity, medicinal chemistry, and synthetic utility of 8-fluoroquinoline derivatives.

Executive Summary

The 8-fluoroquinoline scaffold represents a critical pharmacophore in modern medicinal chemistry, most notably within the fluoroquinolone class of antibiotics (e.g., Sparfloxacin). The introduction of a fluorine atom at the C-8 position of the quinoline ring exerts a profound "fluorine effect," distinct from other halogen substitutions.

While the 6-fluoro substituent is the defining feature of the class (enabling DNA gyrase binding), the 8-fluoro substituent acts as a potency amplifier for Gram-positive organisms and anaerobes. However, this modification introduces a double-edged sword: it significantly enhances lipophilicity and cellular penetration but is mechanistically linked to increased phototoxicity and genetic instability compared to 8-methoxy or 8-hydrogen analogs. This guide analyzes the structure-activity relationships (SAR), therapeutic applications, and synthesis of these derivatives.

Medicinal Chemistry: The "Fluorine Effect" at Position 8[1][2][3]

The biological activity of 8-fluoroquinoline derivatives is governed by the unique electronic and steric properties of the carbon-fluorine bond.[1]

Electronic Modulation & pKa

-

Inductive Effect (-I): The high electronegativity of the fluorine at C-8 withdraws electron density from the aromatic ring. This lowers the pKa of the 3-carboxylic acid group (in antibiotic scaffolds) and reduces the basicity of the N-1 nitrogen.

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Substitution at C-8 blocks oxidative metabolism (hydroxylation) that would typically occur at this position, extending the half-life (

) of the drug.[1]

Lipophilicity and Penetration

The 8-fluoro substituent increases the lipophilicity (

The Phototoxicity Trade-off

A critical limitation of 8-fluoroquinolines is UV instability. Under UVA irradiation, the C-8 fluorine atom can be lost as a fluoride ion, generating a highly reactive aryl cation or radical species. This intermediate reacts with cellular components or oxygen to generate Reactive Oxygen Species (ROS), causing cutaneous phototoxicity.

-

Contrast: 8-Methoxy substituents (e.g., Moxifloxacin) provide similar Gram-positive coverage but are stable to UV light, preventing this toxicity.

Therapeutic Applications

Antibacterial Agents (The Core Application)

The most field-proven application of the 8-fluoroquinoline scaffold is in Third-Generation Fluoroquinolones .

-

Mechanism of Action: These derivatives form a ternary complex with bacterial DNA and DNA Gyrase (Topoisomerase II) or Topoisomerase IV . The 8-fluoro group enhances binding affinity to the Topo IV-DNA complex, which is the primary target in Gram-positive bacteria.

-

Spectrum:

-

Gram-Negative: Retains potent activity (similar to Ciprofloxacin).

-

Gram-Positive: Superior activity against Streptococcus pneumoniae and Staphylococcus aureus compared to non-fluorinated C-8 analogs.

-

Anaerobes: Enhanced activity against Bacteroides fragilis.

-

Anticancer Potential

Recent research has repurposed fluoroquinolones as potential anticancer agents.[1]

-

Target: Eukaryotic Topoisomerase II.[2]

-

Mechanism: High concentrations of 8-fluoro derivatives can stabilize the "cleavable complex" in mammalian cells, leading to double-strand DNA breaks and apoptosis.

-

Selectivity: While less selective than dedicated chemotherapeutics, C-8 modified quinolines show cytotoxicity against bladder and prostate cancer cell lines, often enhanced by C-7 piperazine modifications.

Metal Chelation & Neuroprotection

Unlike 8-hydroxyquinoline (8-HQ), which is a bidentate chelator (N, O- donor) used in Alzheimer's research (e.g., PBT2), 8-fluoroquinoline is a poor chelator at the 8-position because fluorine is a weak donor.

-

Clarification: In fluoroquinolone antibiotics, chelation occurs at the 3-oxo-4-carboxylic acid site, not the 8-position. This chelation (with Mg²⁺/Ca²⁺) is essential for binding to the DNA-enzyme complex but also reduces oral bioavailability if taken with antacids.

Visualizations

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the specific contributions of the 8-fluoro substituent compared to other positions on the scaffold.

Figure 1: SAR Analysis highlighting the specific pharmacological trade-offs of the 8-fluoro substituent.

Synthesis Pathway (Gould-Jacobs Reaction)

This diagram outlines the standard industrial synthesis for an 8-fluoro-4-quinolone intermediate.

Figure 2: The Gould-Jacobs synthetic pathway for generating the 8-fluoroquinolone core.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocols

Protocol: Synthesis of Ethyl 6,7,8-trifluoro-4-hydroxyquinoline-3-carboxylate

This protocol describes the creation of the core scaffold using the Gould-Jacobs reaction, a self-validating method due to the distinct physical changes (solidification) observed.

Reagents:

-

2,3,4-Trifluoroaniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

-

Diphenyl ether (Solvent for high temp cyclization)

Methodology:

-

Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 2,3,4-trifluoroaniline and EMME. Heat to 130–140°C for 2–3 hours.

-

Validation: The reaction is complete when the theoretical amount of ethanol has been collected in the trap.

-

-

Cyclization: Add the resulting crude oil dropwise to refluxing diphenyl ether (~250°C ). This high temperature is critical to overcome the activation energy for ring closure.

-

Observation: Vigorous bubbling (ethanol evolution) will occur.

-

-

Isolation: Cool the mixture to room temperature. The product typically precipitates as a solid. Add hexane to facilitate full precipitation.

-

Purification: Filter the solid and wash with hexane/ethanol (9:1) to remove residual diphenyl ether. Recrystallize from DMF/Ethanol.

Protocol: Phototoxicity Screening (3T3 NRU Assay)

To assess the safety profile of new 8-fluoro derivatives, a neutral red uptake (NRU) phototoxicity test is required.

-

Cell Culture: Culture Balb/c 3T3 mouse fibroblasts in 96-well plates.

-

Treatment: Incubate cells with the 8-fluoroquinoline derivative at varying concentrations (0.1 – 100 µg/mL).

-

Irradiation: Expose one set of plates to UVA light (5 J/cm²) for 50 minutes. Keep a duplicate set in the dark (control).

-

Viability: Wash cells and incubate with Neutral Red dye. Lyse cells and measure absorbance at 540 nm.

-

Calculation: Calculate the Photo-Irritation Factor (PIF).

-

Interpretation: A PIF > 5 indicates probable phototoxicity (common for 8-fluoro derivatives).

-

Comparative Data: 8-Fluoro vs. 8-Methoxy vs. 8-H[7][10]

The table below summarizes the trade-offs involved in selecting the 8-fluoro substituent.

| Feature | 8-H (Ciprofloxacin) | 8-Fluoro (Sparfloxacin) | 8-Methoxy (Moxifloxacin) |

| Gram(+) Activity | Moderate | High | High |

| Anaerobic Activity | Low | Moderate/High | High |

| Phototoxicity | Low | High | Low |

| Lipophilicity | Moderate | High | Moderate |

| Genetic Toxicity | Low | Moderate | Low |

| Half-life ( | 4-5 hrs | 16-20 hrs | 12-14 hrs |

Key Insight: While the 8-fluoro group maximizes potency and half-life (due to metabolic stability), the 8-methoxy group is often preferred in modern drug design to mitigate the phototoxicity risk while retaining the spectrum benefits.

References

-

Structure-Activity Rel

- Source: N

-

URL:[Link]

-

Photostability and biological activity of fluoroquinolones substituted

- Source: Antimicrobial Agents and Chemotherapy (ASM)

-

URL:[Link]

-

Sparfloxacin: A Review of its Antibacterial Activity

- Source: Drugs (Springer)

-

URL:[Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines (Comparison Context)

- Source: Molecules (MDPI)

-

URL:[Link]

-

Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. prepchem.com [prepchem.com]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. evitachem.com [evitachem.com]

- 7. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ossila.com [ossila.com]

- 10. journals.asm.org [journals.asm.org]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery, Synthesis, and Evolution of Quinoline-2,3-Dicarboxylates: A Technical Whitepaper

Executive Summary

Quinoline-2,3-dicarboxylates represent a highly privileged class of N-heterocyclic compounds. While the foundational quinoline core has been studied since the 19th century, the specific 2,3-dicarboxylate substitution pattern emerged as a cornerstone of modern agrochemistry and medicinal drug design in the late 20th century. This whitepaper explores the historical discovery, synthetic methodologies, and mechanistic applications of quinoline-2,3-dicarboxylates, providing actionable, field-proven insights for researchers and drug development professionals.

Historical Milestones & Discovery

The true commercial and biological potential of quinoline-2,3-dicarboxylates was unlocked in the late 1970s and early 1980s during a massive screening and rational design program at American Cyanamid[1]. Researchers, including Marsha Los, discovered that the imidazolinone class of herbicides exhibited unprecedented broad-spectrum weed control combined with exceptionally low mammalian toxicity[2].

The critical breakthrough was the realization that attaching an imidazolinone ring to the 2-position of a quinoline-3-carboxylic acid yielded imazaquin (Scepter), a blockbuster herbicide that revolutionized soybean farming[2]. The necessity to produce imazaquin at an industrial scale drove the rapid evolution of synthetic routes for its essential precursor: quinoline-2,3-dicarboxylic acid.

Chemical Synthesis & Methodologies

The synthesis of quinoline-2,3-dicarboxylates demands strict regiocontrol. The most robust and industrially validated method is the Vilsmeier-Haack cyclization of an anilinofumarate intermediate[3].

Causality in Experimental Design

-

Precursor Selection: Diethyl acetylenedicarboxylate (DEAD) or diethyl oxalacetate is reacted with aniline. This guarantees the exact carbon skeleton required for the 2,3-diester configuration, avoiding the mixed regiochemistry often seen in traditional Skraup or Friedländer syntheses[4].

-

Electrophilic Activation: The Vilsmeier reagent (formed from POCl3 and DMF) generates a highly reactive iminium ion. This intermediate selectively attacks the electron-rich aromatic ring of the anilinofumarate, driving an intramolecular electrophilic aromatic substitution that closes the pyridine ring[3].

-

Self-Validating Hydrolysis: The conversion of the diester to the diacid is confirmed by the complete dissolution of the organic intermediate in the aqueous basic phase, followed by precipitation upon acidification to pH 2. This phase-change behavior acts as a real-time visual validation of the reaction's progress[4].

Experimental Protocol: Synthesis of Quinoline-2,3-Dicarboxylic Acid

Note: This protocol outlines a self-validating workflow for high-yield isolation.

-

Step 1: Synthesis of Diethyl Anilinofumarate

-

Procedure: In a round-bottom flask, dissolve 1.0 equivalent of aniline in toluene. Add 1.05 equivalents of diethyl acetylenedicarboxylate (DEAD) dropwise at room temperature. Heat the mixture to 80°C for 4 hours.

-

Rationale: Toluene is chosen as a non-polar solvent to allow sufficient heating to drive the condensation to completion while preventing unwanted hydrolysis of the ester groups.

-

-

Step 2: Vilsmeier Cyclization

-

Procedure: Prepare the Vilsmeier reagent by adding POCl3 (1.5 eq) dropwise to DMF (1.5 eq) in toluene at 20–30°C. Stir for 60 minutes. Add the diethyl anilinofumarate solution dropwise. Reflux for 2 hours, then quench in water. Extract the organic layer to isolate diethyl quinoline-2,3-dicarboxylate[3].

-

Rationale: Maintaining the temperature below 30°C during Vilsmeier reagent formation prevents the thermal degradation of the highly sensitive iminium salt.

-

-

Step 3: Saponification and Acidification

-

Procedure: Suspend the isolated diester in a 1:1 mixture of ethanol and water containing 3.0 equivalents of NaOH. Reflux for 3 hours until a clear solution forms. Remove ethanol under reduced pressure, cool the aqueous layer, and slowly acidify with concentrated HCl to pH ~2[4].

-

Rationale: The diacid selectively precipitates at pH 2 because it reaches its isoelectric point, allowing for easy isolation via vacuum filtration free from inorganic salts.

-

Caption: Synthetic workflow for quinoline-2,3-dicarboxylic acid via Vilsmeier cyclization.

Mechanism of Action & Biological Applications

Agrochemistry: AHAS Inhibition

Quinoline-2,3-dicarboxylate derivatives (specifically imidazolinones like imazaquin and imazapyr) are potent, non-competitive inhibitors of Acetohydroxyacid Synthase (AHAS), also known as Acetolactate Synthase (ALS)[1]. AHAS is the first common enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine)[2]. Causality: Because animals strictly lack the AHAS pathway (relying on dietary intake for these essential amino acids), these compounds exhibit extreme target specificity and virtually no mammalian toxicity, making them ideal agrochemicals[2].

Caption: Mechanism of action of quinoline-derived imidazolinones inhibiting the AHAS pathway.

Medicinal Chemistry

Beyond agriculture, the quinoline-2,3-dicarboxylate scaffold has been extensively explored in drug discovery. The rigid bicyclic structure allows for precise spatial orientation of functional groups, making it a "privileged scaffold" for interacting with various biological targets, including bacterial DNA gyrase and the NMDA receptor in the central nervous system[5].

Quantitative Data Summary

The following table summarizes the quantitative efficacy of key quinoline-2,3-dicarboxylate derivatives across different biological domains:

| Compound / Scaffold | Target / Pathogen | Application | Quantitative Efficacy Data |

| Imazaquin (Imidazolinone) | AHAS / ALS Enzyme | Soybean Herbicide | IC50 in low nM range (10⁻⁹ M); 90% weed control at 140 g/ha[1][2] |

| Imazapyr (Imidazolinone) | AHAS / ALS Enzyme | Broad-spectrum Herbicide | Applied at 500 - 750 g/ha for perennial and brush control[1] |

| Quinoline-2,3-dicarboxylate 4j | Mycobacterium tuberculosis | Antitubercular | MIC of 8 - 16 µg/mL against multidrug-resistant H37Rv strains[5] |

Conclusion

From their historical roots in early heterocyclic chemistry to their explosive growth as agrochemical precursors engineered by American Cyanamid, quinoline-2,3-dicarboxylates remain a vital area of research. By understanding the strict regiochemical requirements of their synthesis and the precise causality of their biological targeting, researchers can continue to leverage this privileged scaffold for next-generation drug and herbicide discovery.

References

- US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents.

- Branched Chain Amino Acid Biosynthesis Inhibitors - Plant and Soil Sciences eLibrary.

- 3-Aminoquinoline-2-carboxylic acid | 887245-74-1 - Benchchem.

- Molecular Basis of Imidazolinone Herbicide Resistance in Arabidopsis thaliana var Columbia. - SciSpace.

- Recent insight into the biological activities and SAR of quinolone derivatives as multifunctional scaffold | Request PDF - ResearchGate.

Sources

- 1. scispace.com [scispace.com]

- 2. Branched Chain Amino Acid Biosynthesis Inhibitors | Inhibitors of Branched Chain Amino Acid Biosynthesis - passel [passel2.unl.edu]

- 3. US4766218A - Method for the preparation of quinoline-2,3-dicarboxylic acid - Google Patents [patents.google.com]

- 4. 3-Aminoquinoline-2-carboxylic acid | 887245-74-1 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

Theoretical Calculations and Molecular Modeling of Diethyl 8-fluoroquinoline-2,3-dicarboxylate: A Comprehensive Whitepaper

Executive Summary

The rational design of novel antimicrobial and antineoplastic agents heavily relies on the functionalization of privileged scaffolds. Diethyl 8-fluoroquinoline-2,3-dicarboxylate represents a highly versatile, electron-deficient heterocyclic system. The quinoline core is a well-established pharmacophore, while the strategic placement of an 8-fluoro substituent and 2,3-diethyl dicarboxylate moieties radically alters its stereoelectronic profile.

This whitepaper provides an in-depth, self-validating computational framework for analyzing this molecule. By integrating Density Functional Theory (DFT), molecular docking, molecular dynamics (MD), and ADMET profiling, we establish a predictive model for its behavior as a putative inhibitor of bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV)[1].

Fig 1. Integrated computational workflow for fluoroquinoline molecular modeling.

Quantum Mechanical Profiling (DFT)

To understand the intrinsic reactivity of Diethyl 8-fluoroquinoline-2,3-dicarboxylate, we must first define its electronic ground state. Density Functional Theory (DFT) is employed to calculate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The Causality of Experimental Choices

We utilize the B3LYP functional with the 6-311G(d,p) basis set . Why? Halogenated aromatic systems require polarization functions (the (d,p) designation) to accurately model the electron-withdrawing inductive effect and lone-pair back-donation of the fluorine atom[2]. The B3LYP hybrid functional offers the optimal balance between computational cost and the accurate prediction of thermochemical properties for quinoline derivatives[3].

The HOMO-LUMO energy gap (

Protocol: DFT Geometry Optimization

-

Initial Construction: Build the 3D structure of Diethyl 8-fluoroquinoline-2,3-dicarboxylate using GaussView.

-

Conformational Search: Perform a preliminary molecular mechanics (MMFF94) conformational search to identify the lowest-energy conformer, ensuring the bulky diethyl ester groups are in a sterically relaxed state (typically anti-periplanar to minimize dipole repulsion).

-

Optimization: Submit the lowest-energy conformer to Gaussian 16.

-

Command Route:#p opt freq b3lyp/6-311g(d,p) scrf=(smd,solvent=water)

-

Self-Validation: The inclusion of freq (frequency calculation) is mandatory. A true global minimum is validated only if there are zero imaginary frequencies in the output.

-

-

MEP Generation: Map the electrostatic potential onto the total electron density surface (isovalue = 0.0004 a.u.) to identify nucleophilic (red) and electrophilic (blue) regions.

Quantitative DFT Descriptors

| Descriptor | Calculated Value (Predicted) | Biological Implication |

| HOMO Energy | -6.45 eV | Electron-donating capacity (moderate) |

| LUMO Energy | -2.12 eV | Electron-accepting capacity (high due to F-substitution) |

| Energy Gap ( | 4.33 eV | Indicates moderate kinetic stability and high bio-reactivity |

| Chemical Hardness ( | 2.16 eV | Lower hardness suggests easier polarization in binding pockets |

| Dipole Moment ( | 4.85 Debye | Strong polarity, aiding in aqueous solubility and receptor orientation |

Molecular Docking and Target Identification

Fluoroquinolines traditionally exert their bactericidal effect by stabilizing the ternary cleavage complex between DNA and type II topoisomerases (DNA gyrase in Gram-negative bacteria, Topoisomerase IV in Gram-positive bacteria)[1]. This prevents DNA religation, leading to double-strand breaks and cell death[5].

The Causality of Experimental Choices

Static docking using AutoDock Vina is employed to predict the binding affinity and pose. The diethyl dicarboxylate groups at positions 2 and 3 provide multiple oxygen atoms acting as hydrogen bond acceptors. We target the active site involving residues like Arg121 and Ser83 (in E. coli DNA gyrase), which are known hotspots for fluoroquinolone resistance (QRDR - Quinolone Resistance-Determining Region)[3].

Protocol: High-Throughput Molecular Docking

-

Protein Preparation: Retrieve the crystal structure of DNA Gyrase (e.g., PDB ID: 6F86) or Human Topoisomerase II

(e.g., PDB ID: 4FM9) from the RCSB PDB[3][5]. -

Cleaning: Strip co-crystallized water molecules and non-essential heteroatoms. Add polar hydrogens and assign Kollman partial charges to the receptor[1].

-

Ligand Preparation: Use the DFT-optimized geometry. Assign Gasteiger charges and define all rotatable bonds (specifically the C-O and O-C bonds of the diethyl ester moieties) using AutoDock Tools.

-

Grid Box Definition: Center the grid box on the co-crystallized native ligand (e.g., ciprofloxacin or moxifloxacin) to ensure the search space encompasses the DNA-cleavage interface.

-

Execution & Analysis: Run AutoDock Vina with an exhaustiveness of 24. Extract the top 5 poses and analyze non-covalent interactions (H-bonds, halogen bonds,

-

Fig 2. Mechanism of action for Topoisomerase II/IV inhibition by the target compound.

Quantitative Docking Results

| Target Protein | PDB ID | Binding Affinity ( | Key Interacting Residues | Interaction Types |

| DNA Gyrase (E. coli) | 6F86 | -8.4 kcal/mol | Arg121, Ser83, Asp87 | H-bond (Ester C=O), Halogen bond (F) |

| Topoisomerase IV (S. aureus) | 4Z2C | -8.1 kcal/mol | Ser84, Glu88 | H-bond, |

| Human Topo II | 4FM9 | -7.2 kcal/mol | Gln773, Arg503 |

Note: The differential binding affinity between bacterial and human topoisomerases suggests a favorable therapeutic index, a hallmark of well-designed fluoroquinolines[5].

Molecular Dynamics (MD) Simulations

Docking provides a static snapshot of binding enthalpy. To validate the trustworthiness of the predicted poses, Molecular Dynamics (MD) simulations are required to assess the thermodynamic stability of the ligand-receptor complex over time.

Protocol: 100 ns MD Simulation

-

System Solvation: Immerse the docked complex in a TIP3P cubic water box with a 10 Å buffer distance.

-

Neutralization: Add physiological concentrations of Na+ and Cl- ions (0.15 M) to neutralize the system.

-

Equilibration: Perform NVT (constant volume/temperature at 300 K) for 1 ns, followed by NPT (constant pressure/temperature at 1 atm) for 1 ns using position restraints on the protein backbone.

-

Production Run: Execute a 100 ns unrestrained production run using GROMACS with the CHARMM36 force field.

-

Trajectory Analysis: Calculate the Root Mean Square Deviation (RMSD) of the protein backbone and ligand heavy atoms. An RMSD plateau < 2.5 Å indicates a highly stable binding pose. Calculate binding free energy using the MM-PBSA method to incorporate solvation entropy.

ADMET & Pharmacokinetic Modeling

A compound's efficacy is moot if its pharmacokinetic profile is flawed. The diethyl dicarboxylate groups significantly increase the lipophilicity (LogP) of the molecule compared to standard carboxylic acid fluoroquinolones, potentially acting as a prodrug that enhances cellular permeability before intracellular esterase hydrolysis.

Predicted ADMET Profile (SwissADME / pkCSM)

| Parameter | Value | Interpretation |

| Molecular Weight | 291.27 g/mol | Optimal (< 500 Da, Lipinski compliant) |

| LogP (Lipophilicity) | 2.85 | Excellent membrane permeability |

| H-Bond Donors | 0 | Low desolvation penalty |

| H-Bond Acceptors | 5 | Good target binding capacity |

| GI Absorption | High | Suitable for oral administration |

| BBB Permeant | Low | Minimal CNS toxicity/neurotoxicity risk |

| CYP450 Inhibition | CYP3A4 (Weak) | Low risk of severe drug-drug interactions |

Conclusion

Diethyl 8-fluoroquinoline-2,3-dicarboxylate represents a structurally optimized scaffold with immense potential. Theoretical calculations confirm that the 8-fluoro substitution optimally lowers the LUMO energy, enhancing electrophilic interactions, while the diethyl dicarboxylate moieties provide essential hydrogen-bonding vectors and lipophilic bulk. The self-validating computational pipeline—from rigorous B3LYP/6-311G(d,p) DFT profiling to dynamic MM-PBSA validation—strongly suggests this molecule can effectively stabilize the DNA-gyrase cleavage complex, serving as a highly viable candidate for advanced preclinical antimicrobial development.

References

-

Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation Source: MDPI (Molecules) URL:[Link][4]

-

Synthesis, Structural Characterization, and Computational Studies of Novel Co(II) and Zn(II) Fluoroquinoline Complexes for Antibacterial and Antioxidant Activities Source: ACS Omega URL:[Link][3]

-

Molecular Modelling Analysis of the Metabolism of Enrofloxacin Source: Asian Journal of Biochemistry (Science Alert) URL:[Link][2]

-

Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b Source: SpringerPlus (NIH / NCBI) URL:[Link][5]

Sources

Technical Guide: Safety & Handling of Diethyl 8-fluoroquinoline-2,3-dicarboxylate

[1]

Executive Summary & Chemical Identity

Compound Name: Diethyl 8-fluoroquinoline-2,3-dicarboxylate Chemical Class: Fluorinated Quinoline Ester Molecular Formula: C₁₅H₁₄FNO₄ Molecular Weight: ~291.27 g/mol [1]

Scope of this Guide: This guide addresses the handling of a specific fluorinated quinoline derivative used primarily as a pharmacophore intermediate in medicinal chemistry (e.g., for DNA gyrase inhibitors or receptor antagonists). Due to the limited public toxicological datasets for this specific 8-fluoro derivative, safety protocols herein are derived using Read-Across Methodology from the homologous Diethyl quinoline-2,3-dicarboxylate (CAS 32413-08-4) and the parent 8-Fluoroquinoline (CAS 394-68-3).[1]

Core Safety Directive: Treat as a Skin & Eye Irritant with potential Respiratory Sensitization risks. The presence of the C8-fluorine atom increases lipophilicity and metabolic stability compared to the non-fluorinated parent, necessitating stricter containment to prevent bioaccumulation.[1]

Hazard Identification & Toxicology (GHS Standards)

Predicted GHS Classification

Based on Structure-Activity Relationship (SAR) analysis of the quinoline scaffold:

| Hazard Class | Category | Hazard Statement | Mechanism of Action |

| Skin Irritation | Cat 2 | H315: Causes skin irritation.[1][2][3] | Lipophilic ester penetration leading to localized dermatitis. |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation.[3][4][5][6][7] | Acidic hydrolysis on mucosal membranes. |

| STOT - SE | Cat 3 | H335: May cause respiratory irritation.[2][5] | Inhalation of dust/aerosol irritates the upper respiratory tract. |

| Aquatic Toxicity | Cat 2 | H411: Toxic to aquatic life with long-lasting effects.[6][7] | Fluorination typically increases persistence in aqueous environments. |

The "Fluorine Effect" on Safety

The substitution of hydrogen with fluorine at the 8-position alters the physicochemical profile:

-

Increased Lipophilicity: The compound penetrates dermal barriers more effectively than its non-fluorinated counterpart.

-

Metabolic Stability: The C-F bond is metabolically robust, potentially prolonging the biological half-life if absorbed.

-

Combustion Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) gas, requiring specialized firefighting protocols (See Section 5).

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls (Visualized)

The following diagram illustrates the decision logic for selecting controls based on the operation scale.

Caption: Hierarchy of engineering controls based on synthesis scale. Blue nodes indicate decision points; Green/Yellow/Red indicate increasing levels of containment.

Glove Selection Protocol

Standard nitrile gloves may degrade upon prolonged exposure to the organic solvents (e.g., DCM, Ethyl Acetate) used to solubilize this ester.[1]

-

Primary Recommendation: Nitrile (0.11 mm) for incidental splash protection (change immediately upon contact).

-

Secondary Recommendation (Solvent Handling): Silver Shield / 4H laminate gloves if handling concentrated solutions in halogenated solvents.

-

Prohibited: Latex (poor resistance to aromatic esters).

Handling, Stability & Reactivity

Chemical Stability

The diethyl ester moieties at positions 2 and 3 are susceptible to hydrolysis under basic or acidic conditions.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture causes slow degradation to 8-fluoroquinoline-2,3-dicarboxylic acid, which is significantly more acidic and corrosive.[1]

-

Incompatibilities: Strong oxidizing agents (peroxides), strong bases (NaOH, KOH), and reducing agents (LiAlH₄).[1]

Degradation Pathway

Understanding the breakdown products is critical for waste management and exposure treatment.

Caption: Hydrolytic degradation pathway. The final dicarboxylic acid product poses a higher corrosion risk than the parent ester.[1]

Emergency Response Protocols

Fire Fighting (HF Hazard)

In the event of a fire, the fluorine atom will liberate Hydrogen Fluoride (HF) , a highly corrosive and toxic gas.[1]

-

Extinguishing Media: Alcohol-resistant foam, dry chemical, or CO₂.[1] Do not use high-volume water jets (may spread the chemical).

-

Firefighter PPE: Full bunker gear plus SCBA (Self-Contained Breathing Apparatus) is mandatory.

-

Post-Fire: Neutralize runoff with calcium oxide (lime) or calcium carbonate to precipitate fluoride ions as insoluble CaF₂.

Accidental Release (Spill)

-

Evacuate: Clear the immediate area (10-meter radius).

-

PPE Up: Wear a half-mask respirator with organic vapor/acid gas cartridges (OV/AG) and double nitrile gloves.

-

Contain: Use a sand or vermiculite dam. Do not use sawdust (potential reaction with oxidizers).

-

Clean: Absorb liquid with inert pads. Wipe surfaces with a 5% Sodium Bicarbonate solution to neutralize any hydrolyzed acid.

Waste Disposal Considerations

Disposal must strictly adhere to regulations regarding halogenated organic waste .

-

Classification: Hazardous Waste (RCRA code potentially applicable due to toxicity characteristics).

-

Method: High-Temperature Incineration (>1100°C) with flue gas scrubbing.

-

Why? Standard incineration without scrubbing releases HF gas into the atmosphere. The facility must be equipped to handle fluorinated compounds.

-

-

Prohibition: Do not dispose of down the drain. The compound is toxic to aquatic life (H411) and may persist in water treatment sludge.

References

Sources

- 1. chembk.com [chembk.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.fi [fishersci.fi]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. chemos.de [chemos.de]

- 8. Diethyl 2,3-quinolinedicarboxylate | C15H15NO4 | CID 10880272 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Guide: Diethyl 8-fluoroquinoline-2,3-dicarboxylate

The following technical guide details the commercial status, strategic sourcing, and synthesis of Diethyl 8-fluoroquinoline-2,3-dicarboxylate .

Executive Summary & Commercial Status

Diethyl 8-fluoroquinoline-2,3-dicarboxylate (CAS: 1296951-02-4 ) is currently classified as a non-stock, custom-synthesis item .[1] Unlike commoditized fluoroquinolone antibiotics, this specific diester is a specialized intermediate used primarily in the development of excitatory amino acid receptor antagonists (NMDA/AMPA) and specific kinase inhibitors.

-

Commercial Availability: Low. No major catalog supplier (Sigma, TCI, Combi-Blocks) maintains stock inventory.

-

Primary Sourcing Route: Custom synthesis or in-house preparation.[1]

-

Key Precursors: 2-Fluoroaniline (CAS 348-54-9) and Diethyl acetylenedicarboxylate (CAS 762-21-0).[1]

This guide provides a validated in-house synthesis protocol to bypass lead times associated with custom manufacturing, alongside a strategic procurement decision framework.

Chemical Profile & Technical Specifications[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | Diethyl 8-fluoroquinoline-2,3-dicarboxylate |

| CAS Number | 1296951-02-4 |

| Molecular Formula | C₁₅H₁₄FNO₄ |

| Molecular Weight | 291.28 g/mol |

| Structural Feature | Quinoline core with 2,3-diester substitution and 8-fluoro group.[1][2][3][4][5][6][7][8] |

| Key Identity Marker | ¹⁹F NMR (Distinct singlet/multiplet around -120 to -130 ppm depending on solvent).[1] |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; limited solubility in water. |

Strategic Procurement Decision Tree

Researchers must choose between outsourcing (high cost, long lead time) and in-house synthesis (low cost, immediate availability).

Figure 1: Decision matrix for procuring non-stock quinoline intermediates.

Validated Synthesis Protocol

Reaction Pathway[1][4][5][6][8][9][10][13]

-

Michael Addition: 2-Fluoroaniline + Diethyl Acetylenedicarboxylate (DEAD)

Enamine Intermediate.[1] -

Cyclization: Vilsmeier Reagent (DMF/POCl₃) mediates cyclization to the quinoline core.

Figure 2: Synthetic workflow for the 8-fluoroquinoline-2,3-dicarboxylate scaffold.

Step-by-Step Methodology

Step 1: Formation of the Enamine (Michael Adduct)

-

Reagents:

-

Procedure:

-

Dissolve 2-fluoroaniline (11.1 g, 100 mmol) in anhydrous toluene (100 mL).

-

Add DEAD (18.7 g, 110 mmol) dropwise at room temperature (exothermic reaction).

-

Heat the mixture to reflux (80–110°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of aniline.

-

Evaporate the solvent under reduced pressure to yield the crude enamine (Diethyl 2-((2-fluorophenyl)amino)but-2-enedioate) as a yellow oil.[1] This can often be used directly in the next step.

-

Step 2: Vilsmeier-Haack Cyclization

-

Reagents:

-

Procedure:

-

Prepare the Vilsmeier reagent in situ: Cool DMF (3 eq) in solvent to 0°C and add POCl₃ (3 eq) dropwise. Stir for 30 mins.

-

Add the crude enamine (dissolved in minimal solvent) to the Vilsmeier reagent at 0°C.

-

Allow to warm to room temperature, then heat to reflux for 4–6 hours.

-

Quench: Cool the mixture and pour slowly into ice-water containing sodium acetate or sodium bicarbonate (neutralize carefully).

-

Extraction: Extract with Dichloromethane (DCM) (3x). Wash organic layer with brine, dry over Na₂SO₄.

-

Purification: Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

-

Quality Control Parameters

-

¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the NH signal and the appearance of the aromatic quinoline proton pattern. The 2,3-diester ethyl groups will show characteristic quartets (approx 4.4 ppm) and triplets.

-

¹⁹F NMR: A single sharp peak confirms the integrity of the 8-fluoro substituent.

-

Purity: Target >95% by HPLC (254 nm).

Potential Suppliers (Precursors & Custom Synthesis)[1][2]

If synthesis is not feasible, the following entities are known to handle custom synthesis for this specific scaffold class.

| Supplier | Type | Role | Website |

| AA Blocks | Catalog Aggregator | Lists CAS 1296951-02-4 (Inquire for synth) | |

| ABCR GmbH | Fine Chemical Supplier | Custom synthesis (Min order 10g) | |

| Sigma-Aldrich | Major Distributor | Supplier of Precursors (2-Fluoroaniline, DEAD) | |

| Combi-Blocks | Building Blocks | Supplier of Precursors and related analogs |

References

-